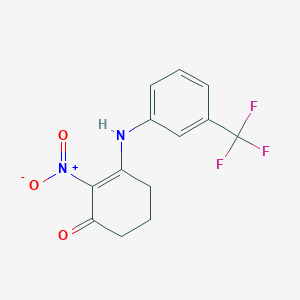

2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

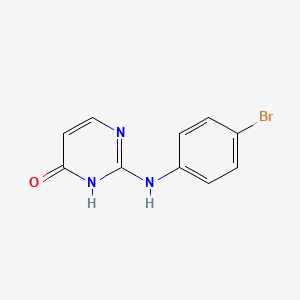

“2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one” is a chemical compound with the molecular formula C13H11F3N2O3 . It is structurally similar to “3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one”, which has a molecular weight of 255.23 g/mol .

Molecular Structure Analysis

The molecular structure of “2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one” can be represented by the InChI string: InChI=1S/C13H12F3NO/c14-13(15,16)9-4-6-10(7-5-9)17-11-2-1-3-12(18)8-11/h4-8,17H,1-3H2 .Scientific Research Applications

Corrosion Inhibition

Compounds structurally similar to 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one have been studied for their corrosion inhibitory properties. A study revealed that derivatives of similar compounds showed significant inhibition efficiency for mild steel corrosion in acidic solutions. These inhibitors form a protective film on the mild steel surface, confirmed through various techniques like SEM, EDX, and AFM. Quantum chemical calculations based on DFT theory further corroborate the mechanism of inhibition (Verma et al., 2015).

Polymer Research

The compound has been used in the synthesis of organosoluble polyimides. A study on aromatic diamines with cyclohexane cardo group substituted with a trifluoromethyl group showed excellent solubility and good mechanical properties. These polyimides have lower dielectric constants and moisture absorptions compared to their nonfluorinated counterparts, indicating their potential utility in electronic applications (Yang et al., 2004).

Heterocyclic Chemistry

The compound's structural derivatives have been utilized in synthesizing novel heterocyclic systems. One study reported the synthesis of 3-nitro-2-trifluoromethyl-2H-chromenes and subsequent transformations, yielding compounds that exhibited pronounced activity against human tumor cell lines (Baryshnikova et al., 2014).

Material Science

In the context of material science, the compound's derivatives have been employed to study crystal and molecular structures. For instance, a study on trans-2-(2-Nitro-1-phenylethyl)cyclohexanone, a structurally related compound, described the molecular linkages and interactions within the crystal, providing insights into material properties at the molecular level (Zenz et al., 2010).

Spectroscopic Analysis

The compound and its derivatives have been subjects of various spectroscopic studies. For example, research on NMR and DFT calculation focused on the structures of 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one and its metabolites isolated from urine, providing valuable information on the compound's behavior and interaction with biological systems (Gryff-Keller et al., 2011).

properties

IUPAC Name |

2-nitro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-4-9(7-8)17-10-5-2-6-11(19)12(10)18(20)21/h1,3-4,7,17H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZBVROWKMYKOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)